N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with a carboxamide group and a sulfonamide-substituted ethyl side chain. Its structure incorporates two fused benzo-thiadiazole moieties, which confer unique electronic and steric properties. The sulfone group (2,2-dioxido) enhances metabolic stability, while the carboxamide moiety facilitates hydrogen bonding with biological targets .
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S2/c1-20-14-4-2-3-5-15(14)21(26(20,23)24)9-8-17-16(22)11-6-7-12-13(10-11)19-25-18-12/h2-7,10H,8-9H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMIAQRQXDWIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step reactions. Here’s an of a possible synthetic route:
Synthesis of Benzo[c][1,2,5]thiadiazole Core:
Starting materials: 2-amino-1,3-benzenedithiol and chlorosulfonic acid.
Reaction: Cyclization in the presence of a dehydrating agent.
Formation of 3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole:
Starting material: Benzo[c][1,2,5]thiadiazole.
Reaction: Introduction of the methyl group through alkylation and oxidation to form the dioxidobenzo derivative.
Attachment of the Ethyl Linker:
Starting material: 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole.
Reaction: Nucleophilic substitution with a suitable ethylating agent.
Carboxamide Formation:
Starting material: Ethylated benzo[c][1,2,5]thiadiazole.
Reaction: Condensation with a carboxylic acid derivative to form the final product.
Industrial Production Methods
Scaling up the production of this compound for industrial applications involves optimizing each step to increase yield and purity. Common methods include:
Using continuous flow reactors for cyclization and alkylation reactions.
Employing high-efficiency separation techniques such as column chromatography and recrystallization.
Utilizing automated reaction monitoring to ensure consistency and quality control.
Chemical Reactions Analysis
N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Conditions: Mild to moderate temperatures (25-70°C).
Products: Oxidation primarily affects the sulfur atoms in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Mild conditions (0-40°C).
Products: Reduction can reverse the oxidation state of sulfur atoms, converting sulfones back to thioethers.
Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Typically in the presence of a base (e.g., sodium hydroxide) at room temperature.
Products: Substitution reactions can modify the ethyl linker or the carboxamide group, introducing new functional groups.
Scientific Research Applications
N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been studied extensively for its potential applications in various fields:
Chemistry
Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Catalysis: The compound can serve as a catalyst or catalyst precursor in specific organic transformations.
Biology
Bioimaging: Fluorescent properties enable its use as a probe for imaging cellular structures.
Therapeutics: Potential use as a drug candidate due to its bioactive core structure.
Medicine
Pharmacology: Investigated for potential anti-cancer and anti-microbial properties.
Diagnostics: Application in diagnostic assays due to its reactivity and specificity.
Industry
Material Science: Use in the development of advanced materials with specific electronic or mechanical properties.
Environmental Science: Potential application in sensors for detecting environmental pollutants.
Mechanism of Action
The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide varies depending on its application. Generally, it interacts with molecular targets through its aromatic and heteroatomic structure, participating in π-π interactions
Biological Activity
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound belonging to the thiadiazole class. Thiadiazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a benzene derivative and an amide functional group. The presence of the dioxido group and the methyl substitution on the thiadiazole ring enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.48 g/mol |
| CAS Number | 2034487-75-5 |
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various cellular pathways including:
- Signal Transduction : Influencing pathways that regulate cell growth and survival.
- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors for various enzymes involved in cancer progression.
Anticancer Activity
Research has indicated that thiadiazole derivatives can effectively inhibit tumor cell proliferation. For instance, docking studies suggest that similar compounds interact with tubulin at critical binding sites, potentially disrupting microtubule dynamics essential for mitosis.
In vitro studies demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Thiadiazole Derivative A | MDA-MB-231 (Breast) | 15 |
| Thiadiazole Derivative B | A549 (Lung) | 20 |
These findings suggest that this compound may possess similar anticancer properties.
Antimicrobial Activity
Thiadiazoles have also been studied for their antimicrobial properties. Compounds within this category have demonstrated effectiveness against a range of pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These results indicate a promising potential for this compound in treating bacterial infections .
Case Studies
Several studies have explored the biological effects of thiadiazole derivatives similar to this compound:
- Study on Anticancer Efficacy : A study involving a series of thiadiazole derivatives showed significant inhibition of cell proliferation in breast and lung cancer cell lines. The most potent compound exhibited an IC₅₀ value of 15 µM against MDA-MB-231 cells .
- Antimicrobial Screening : Another research focused on evaluating the antimicrobial activity of various thiadiazoles found that several derivatives effectively inhibited the growth of both gram-positive and gram-negative bacteria .
Comparison with Similar Compounds
Key Observations :
Pharmacological Activity
Comparative inhibition data (50 µg/mL concentration):
Key Observations :
- Thiadiazole carboxamides (e.g., ) exhibit moderate tyrosinase inhibition, while imidazo-thiazole derivatives (e.g., ) show superior kinase inhibition due to enhanced hydrophobic interactions.
- The target compound’s sulfone group may improve metabolic stability but could reduce cell permeability compared to thione-containing analogs .
Comparison with Analogues :
- Thiadiazole derivatives () use KOH/CS₂-mediated cyclization, yielding thione intermediates.
- Imidazo-thiazoles () rely on palladium-catalyzed cross-coupling for trifluoromethylphenoxy incorporation.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
